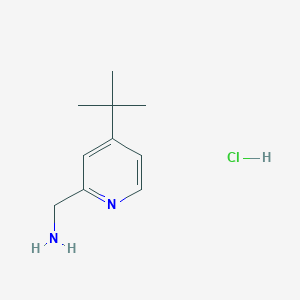![molecular formula C32H39BF10NO2P2Rh- B13653859 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: is a complex organometallic compound. This compound is known for its unique structure, which includes a rhodium center coordinated with phospholane ligands and a maleimide moiety. It is often used in asymmetric catalysis due to its chiral properties and ability to facilitate various chemical reactions.
Vorbereitungsmethoden
The synthesis of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves several steps:
Synthesis of Ligands: The phospholane ligands are synthesized through a series of reactions involving the appropriate starting materials and reagents.
Coordination to Rhodium: The synthesized ligands are then coordinated to a rhodium center, typically using a rhodium precursor such as rhodium chloride.
Formation of the Complex: The final step involves the formation of the complex with the maleimide moiety and the tetrafluoroborate counterion.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantioselectivity.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological processes.
Medicine: Research into potential pharmaceutical applications includes its use in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate exerts its effects involves coordination to substrates and facilitating their transformation through catalytic cycles. The rhodium center plays a crucial role in activating substrates and enabling their conversion to desired products. Molecular targets and pathways involved include interactions with specific functional groups and the stabilization of transition states during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate include:
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate .
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate .
These compounds share similar structural features and catalytic properties but differ in their specific ligands and counterions. The uniqueness of This compound lies in its specific ligand arrangement and the presence of the maleimide moiety, which imparts distinct reactivity and selectivity in catalytic processes.
Eigenschaften
Molekularformel |
C32H39BF10NO2P2Rh- |
|---|---|
Molekulargewicht |
835.3 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C24H27F6NO2P2.C8H12.BF4.Rh/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-15H,5-8H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t12-,13-,14-,15-;;;/m1.../s1 |
InChI-Schlüssel |
NESVRVUDDVVEPZ-XYSSPIAYSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4[C@@H](CC[C@H]4C)C.C1/C=C\CC/C=C\C1.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)
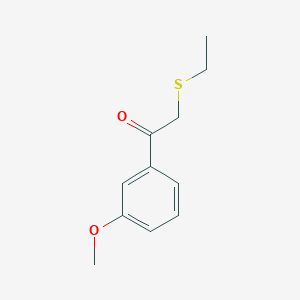

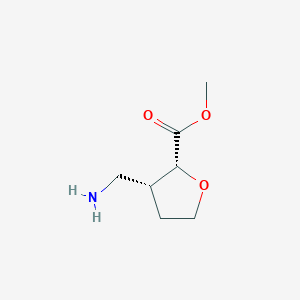
![(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13653818.png)

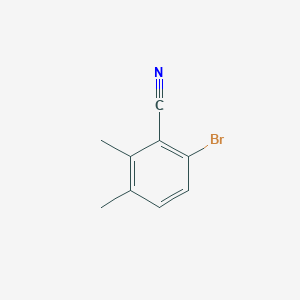
![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)

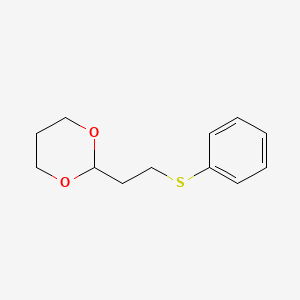
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
